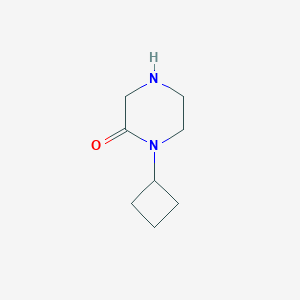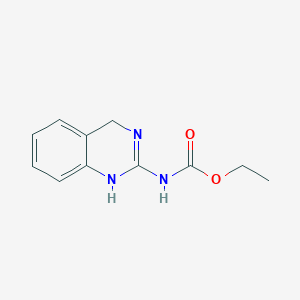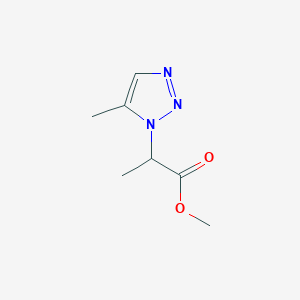
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol is an organic compound with the molecular formula C9H10OS It is classified as an alkynyl alcohol, featuring a thiophene ring substituted with a methyl group and a hydroxyl group attached to a butynyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol typically involves the condensation of acetylene with a suitable precursor, such as 5-methylthiophene-2-carbaldehyde. The reaction can be promoted using base catalysts (e.g., sodium hydroxide) or Lewis acid catalysts (e.g., aluminum chloride). The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne group can be reduced to alkenes or alkanes using hydrogenation.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products Formed
Oxidation: Formation of 2-(5-Methylthiophen-2-yl)but-3-yn-2-one.
Reduction: Formation of 2-(5-Methylthiophen-2-yl)but-3-en-2-ol or 2-(5-Methylthiophen-2-yl)butan-2-ol.
Substitution: Formation of halogenated or nitrated derivatives of the thiophene ring.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylthiophen-2-yl)but-3-yn-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes
Wirkmechanismus
The mechanism of action of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol involves its interaction with molecular targets and pathways. The hydroxyl and alkyne groups can participate in hydrogen bonding and π-π interactions, respectively. These interactions can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. Additionally, the thiophene ring can engage in aromatic interactions, further contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylbut-3-yn-2-ol: A simpler alkynyl alcohol without the thiophene ring.
5-Methylthiophene-2-carbaldehyde: A precursor in the synthesis of 2-(5-Methylthiophen-2-yl)but-3-yn-2-ol.
Thiophenes: A class of compounds containing the thiophene ring, with various substituents.
Uniqueness
This compound is unique due to the combination of the alkynyl alcohol and thiophene ring in its structure. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H10OS |
|---|---|
Molekulargewicht |
166.24 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)but-3-yn-2-ol |
InChI |
InChI=1S/C9H10OS/c1-4-9(3,10)8-6-5-7(2)11-8/h1,5-6,10H,2-3H3 |
InChI-Schlüssel |
WGMXPSKJTBESGH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(S1)C(C)(C#C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 5-(ethyloxy)-2-[4-(methyloxy)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B13868688.png)
![Ethyl 4-[4-(acetylamino)-3-nitrophenoxy]butanoate](/img/structure/B13868695.png)


![Methyl 2-[2-(imidazol-1-ylmethyl)phenyl]acetate](/img/structure/B13868712.png)
![[4-(4-Phenylmethoxyphenoxy)pyrimidin-2-yl]methanamine](/img/structure/B13868714.png)
![1-Bromo-2-[2-(methoxymethoxy)-1-phenylpropan-2-yl]benzene](/img/structure/B13868722.png)



![2-[[2-[(2-amino-4-methylpentanoyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoic acid](/img/structure/B13868742.png)



